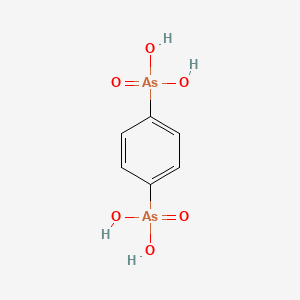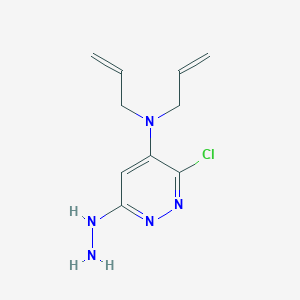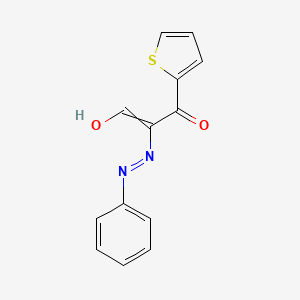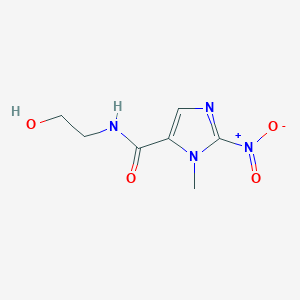![molecular formula C11H17Cl3N4O4 B14002428 2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid CAS No. 18003-48-0](/img/structure/B14002428.png)
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid is a synthetic compound known for its significant antitumor properties. It is structurally related to other nitrogen mustard compounds and is used in various scientific research applications, particularly in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid typically involves the following steps:
Formation of the pyrimidine ring: This is achieved by reacting appropriate starting materials under controlled conditions to form the pyrimidine core.
Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the pyrimidine intermediate with bis(2-chloroethyl)amine under specific conditions to introduce the bis(2-chloroethyl)amino group.
Attachment of the propanoic acid moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid undergoes several types of chemical reactions, including:
Substitution reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Products include substituted derivatives of the original compound.
Oxidation and reduction: Products vary depending on the specific conditions and reagents used.
Hydrolysis: Products include the corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid has several scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the hypoxia-inducible factor-1α (HIF-1α) protein levels. This inhibition occurs through multiple mechanisms, including:
Inhibition of translation: The compound decreases the levels of HIF-1α mRNA and inhibits its translation.
Inhibition of deubiquitination: It also inhibits the deubiquitination of HIF-1α, leading to increased levels of polyubiquitinated HIF-1α.
Inhibition of transactivation: The compound inhibits the transactivation of HIF-1α in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid is unique in its structure and mechanism of action. Similar compounds include:
Chlorambucil: Another nitrogen mustard compound used in cancer treatment.
Melphalan: A related compound with similar antitumor properties.
PX-478: A compound with a similar mechanism of action, inhibiting HIF-1α.
These compounds share structural similarities and are used in similar therapeutic applications, but each has unique properties and mechanisms of action that make them distinct.
Eigenschaften
CAS-Nummer |
18003-48-0 |
|---|---|
Molekularformel |
C11H17Cl3N4O4 |
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
2-amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxopyrimidin-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H16Cl2N4O4.ClH/c12-1-3-16(4-2-13)8-6-17(5-7(14)10(19)20)11(21)15-9(8)18;/h6-7H,1-5,14H2,(H,19,20)(H,15,18,21);1H |
InChI-Schlüssel |
FNDWPWZTVSIHAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)N(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)



![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)

![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)





![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)

